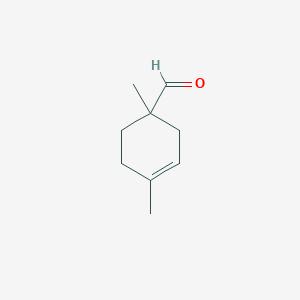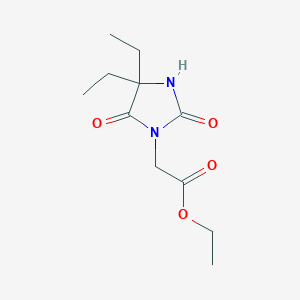
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate is a chemical compound with the molecular formula C11H18N2O4. It belongs to the class of imidazolidinone derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4,4-diethyl-2,5-dioxoimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate
- Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
- Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
Uniqueness
Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate is unique due to the presence of the diethyl groups, which may impart specific chemical and physical properties
Propiedades
Número CAS |
723-12-6 |
|---|---|
Fórmula molecular |
C11H18N2O4 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C11H18N2O4/c1-4-11(5-2)9(15)13(10(16)12-11)7-8(14)17-6-3/h4-7H2,1-3H3,(H,12,16) |
Clave InChI |
GSZAONVTLZODJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)N(C(=O)N1)CC(=O)OCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


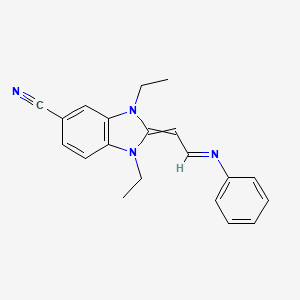
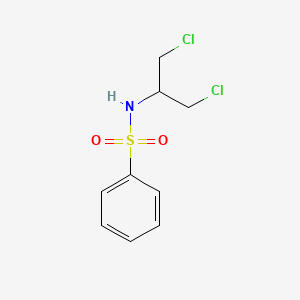
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
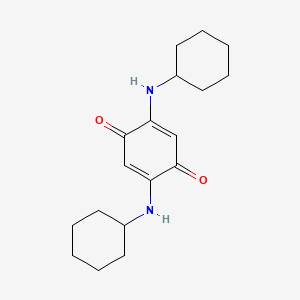
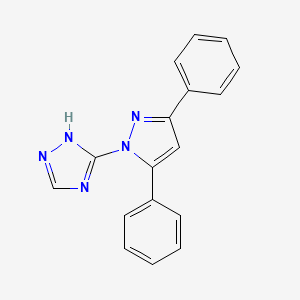
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
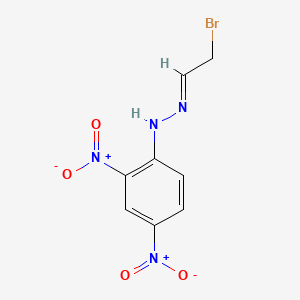
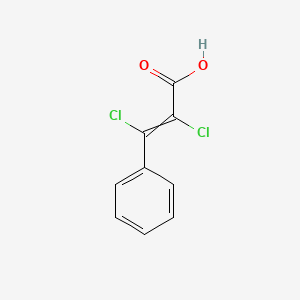

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)


